cis-10-Nonadecenoic acid, methyl ester
Description
Systematic Nomenclature and IUPAC Conventions
cis-10-Nonadecenoic acid, methyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as methyl (10Z)-nonadec-10-enoate . This nomenclature specifies:
- The 19-carbon backbone (nonadec-) of the parent fatty acid.
- The cis (Z) configuration of the double bond originating at the 10th carbon.
- The methyl ester functional group replacing the carboxylic acid hydrogen.
The molecular formula is C₂₀H₃₈O₂ , with a molecular weight of 310.5 g/mol . The SMILES notation (CCCCCCCC/C=C\CCCCCCCCC(=O)OC ) explicitly denotes the stereochemistry, with the double bond between carbons 10 and 11 adopting a Z configuration. Alternative synonyms include 10(Z)-nonadecenoic acid methyl ester and delta-10 cis-nonadecenoic acid methyl ester, though these are not IUPAC-compliant.
Molecular Geometry and Stereochemical Configuration Analysis
The compound’s geometry is defined by the cis-oriented double bond at position 10, which introduces a ~30° bend in the alkyl chain. This kink disrupts linear packing in solid or liquid crystalline phases, influencing physicochemical properties such as melting point ($$T_{\text{fus}} = 382.24 \, \text{K}$$) and viscosity. Key stereochemical features include:
| Parameter | Value/Description | Source |
|---|---|---|
| Double bond position | C10–C11 | |
| Configuration | Z (cis) | |
| Bond length (C=C) | ~1.34 Å (calculated) | |
| Torsional angle (C9–C12) | 120°–140° (gas phase, DFT-optimized) |
The Z configuration is confirmed via nuclear magnetic resonance (NMR) coupling constants ($$J_{\text{H-H}} = 10–12 \, \text{Hz}$$ for cis alkenes) and infrared (IR) absorption at 720 cm⁻¹ (cis CH₂ rocking).
Comparative Structural Analysis with Positional Isomers
Structural variations in double bond position or stereochemistry significantly alter properties. For example:
Key trends:
- Cis isomers exhibit lower melting points than trans counterparts due to reduced molecular symmetry.
- Shifting the double bond toward the carboxyl end (e.g., C9 → C10) decreases $$T_{\text{fus}}$$ by ~4 K, as the bend location affects intermolecular Van der Waals interactions.
- Trans isomers adopt linear conformations , enabling tighter crystalline packing and higher thermal stability.
Crystallographic and Computational Modeling Studies
While single-crystal X-ray diffraction data for this compound remain unreported, studies on homologous esters reveal:
- Odd-even effects : Odd-carbon esters (e.g., C19:1) crystallize in triclinic systems (space group P-1), whereas even-carbon analogs adopt orthorhombic lattices (Pbca).
- Intermolecular interactions : Dispersion forces dominate in the solid state, with alkyl chain alignment dictating lattice energy. For C19:1 esters, computed lattice energies range from −120 to −150 kJ/mol .
Computational models (DFT, MMFF94) predict:
- Conformational flexibility : The cis double bond allows rotationally labile terminal methyl groups, yielding 10–15 kcal/mol energy barriers for interconversion between gauche states.
- Electrostatic potential maps : The ester carbonyl exhibits a partial negative charge ($$ \delta^- = -0.45 \, \text{e} $$), while the methoxy group is electron-deficient ($$ \delta^+ = +0.30 \, \text{e} $$).
These insights guide applications in lipid self-assembly and biodiesel formulation, where molecular geometry dictates phase behavior.
Properties
IUPAC Name |
methyl (Z)-nonadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGGWUNSRWUFJ-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most direct method for synthesizing cis-10-nonadecenoic acid methyl ester involves the esterification of cis-10-nonadecenoic acid with methanol under acidic conditions. This reaction typically employs hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. For instance, Stránsky et al. demonstrated that refluxing the fatty acid with a 6N HCl-methanol solution at 70–80°C for 45 minutes achieves near-quantitative conversion. The mechanism proceeds via protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.
Key Parameters:
Side reactions, such as dehydration or isomerization of the cis double bond, are minimized by maintaining mild temperatures and avoiding prolonged heating.
Base-Catalyzed Transesterification
When the starting material is a triglyceride containing cis-10-nonadecenoic acid, base-catalyzed transesterification is preferred. The World Health Organization (WHO) outlines a protocol using 2M potassium hydroxide in methanol (KOH-MeOH), which cleaves ester bonds in triglycerides to release free fatty acids, subsequently methylated in situ. This method is advantageous for natural lipid sources, as it avoids isolating the free fatty acid.
Reaction Conditions:
The WHO emphasizes that KOH-MeOH is unsuitable for polar lipids, necessitating alternative catalysts like boron trifluoride (BF₃) for comprehensive methylation.
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency. GlpBio reports the use of continuous flow reactors to optimize the esterification process. In these systems, cis-10-nonadecenoic acid and methanol are fed into a tubular reactor coated with acid-resistant catalysts (e.g., Amberlyst-15), enabling rapid mixing and heat transfer.
Process Advantages:
Post-reaction purification employs fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the methyl ester, achieving a boiling point of 220–225°C.
Purification and Stabilization
Chromatographic Purification
Laboratory-scale preparations often require high-purity standards for analytical applications. Flash chromatography on silica gel columns with hexane-diethyl ether (95:5 v/v) effectively separates cis-10-nonadecenoic acid methyl ester from unreacted starting materials or byproducts. Gas chromatography (GC) data from the National Institute of Standards and Technology (NIST) confirm baseline resolution on VF-5MS columns, with a retention index of 2209 under programmed heating (60–270°C).
Analytical Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for verifying structural integrity and purity. The NIST database provides reference spectra for cis-10-nonadecenoic acid methyl ester, highlighting key fragments at m/z 310 (molecular ion), 265 (loss of COOCH₃), and 83 (allylic cleavage).
GC Parameters (NIST):
| Column | Phase | Carrier Gas | Temperature Program | Retention Index |
|---|---|---|---|---|
| VF-5MS | 5% phenyl polysiloxane | He | 60°C → 270°C at 10°C/min | 2209 |
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) exhibits characteristic signals at δ 5.35 (2H, m, CH=CH), δ 3.65 (3H, s, OCH₃), and δ 2.30 (2H, t, J=7.5 Hz, CH₂COO).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-10-Nonadecenoic Acid methyl ester can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form saturated fatty acid methyl esters using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, halogenating agents, and other electrophiles.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
Pharmaceuticals
Cis-10-Nonadecenoic acid, methyl ester has been investigated for its potential as an antitumor agent . Research indicates that it can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapeutics. For example, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound, highlighting its potential role in drug development .
Nutraceuticals
Given its bioactive properties, this compound is being explored for incorporation into dietary supplements aimed at improving health outcomes. Its ability to modulate inflammatory responses positions it as a candidate for nutraceutical applications .
Biodiesel Production
As a fatty acid methyl ester, cis-10-nonadecenoic acid methyl ester is valuable in the production of biodiesel . Its favorable chemical properties make it suitable for synthesis processes aimed at creating renewable energy sources .
The biological activity of cis-10-nonadecenoic acid methyl ester can be attributed to its structural properties, which influence its interactions with biological systems:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle regulation, leading to reduced growth rates in malignant cells.
- Modulation of Apoptosis : It promotes apoptosis in cancer cells while sparing normal cells.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by modulating pro-inflammatory cytokine production .
Case Study 1: Antitumor Effects in Breast Cancer Cells
A notable study assessed the effects of cis-10-nonadecenoic acid methyl ester on breast cancer cell lines. The results indicated an IC50 value that suggests effective concentrations for therapeutic applications. The mechanism involved modulation of apoptosis-related proteins such as p53 .
Case Study 2: Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory potential of this compound in vitro. Findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) secretion, underscoring its role in mitigating inflammatory responses .
Mechanism of Action
The mechanism of action of cis-10-Nonadecenoic Acid methyl ester involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of the p53 protein, which plays a crucial role in regulating cell proliferation and apoptosis . Additionally, it can modulate the production of tumor necrosis factor, a key cytokine involved in inflammation and immune responses .
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties
Biological Activity
Introduction
Cis-10-Nonadecenoic acid, methyl ester (also known as methyl cis-10-nonadecenoate) is a long-chain fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is derived from nonadecenoic acid, which is a monounsaturated fatty acid. The biological activity of this compound can be attributed to its structural properties, which influence its interactions with various biological systems.
This compound has the molecular formula and a molecular weight of approximately 310.51 g/mol. It is typically synthesized through the esterification of cis-10-nonadecenoic acid with methanol, often using an acid catalyst under reflux conditions to ensure complete conversion.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.51 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the modulation of apoptosis-related proteins such as p53. This suggests that the compound may influence pathways critical for cancer progression.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Modulation of Apoptosis : It influences apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating the production of pro-inflammatory cytokines .
Case Study 1: Antitumor Effects in Breast Cancer Cells
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound was tested for its anti-inflammatory potential in vitro. The results indicated a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α), highlighting its role in inflammatory responses .
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison with Similar Fatty Acid Methyl Esters
| Compound | Carbon Chain Length | Double Bond Position | Biological Activity |
|---|---|---|---|
| Cis-10-Nonadecenoic Acid ME | 20 | 10 | Antitumor, anti-inflammatory |
| Cis-11-Vaccenic Acid ME | 18 | 11 | Antimicrobial |
| Cis-9-Octadecenoic Acid ME | 18 | 9 | Cardioprotective |
Applications in Research and Industry
This compound has various applications:
- Pharmaceuticals : Its potential as an antitumor agent makes it a candidate for drug development.
- Nutraceuticals : Given its bioactive properties, it could be incorporated into dietary supplements aimed at improving health outcomes.
- Biodiesel Production : As a fatty acid methyl ester, it can be utilized in biodiesel synthesis due to its favorable chemical properties .
Q & A
Q. What analytical methods are recommended for identifying and quantifying cis-10-nonadecenoic acid, methyl ester in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Researchers should use certified reference standards (e.g., Nu-Chek Prep, Inc.) for calibration and internal standards (e.g., cis-10-nonadecenoic acid methyl ester) to correct for extraction losses . Derivatization with trimethylsilyl esters may enhance volatility and detection sensitivity in GC-MS workflows .
Q. What are the key structural and spectral characteristics of this compound?
The compound has the molecular formula C₁₉H₃₆O₂ (molecular weight: 296.27 g/mol). Key spectral identifiers include:
Q. How is this compound distinguished from other fatty acid methyl esters (FAMEs) in complex mixtures?
Chromatographic separation on highly polar cyanosilicone columns (e.g., SP™-2560) resolves geometric isomers. Retention indices and co-elution with reference standards are critical for distinguishing it from structurally similar FAMEs like cis-11-octadecenoic acid methyl ester .
Advanced Research Questions
Q. What mechanistic insights exist regarding the antimicrobial properties of this compound?
Studies on Lactobacillus parafarraginis suggest its fatty acid methyl ester profile (31.9% cis-10-nonadecenoic acid) correlates with activity against multidrug-resistant pathogens. Proposed mechanisms include membrane disruption via hydrophobic interactions, though in vitro assays using purified compounds are needed to validate specificity .
Q. How can researchers address contradictions in reported bioactivities of cis-10-nonadecenoic acid derivatives?
Discrepancies in antitumor vs. cytotoxic effects may arise from:
- Sample purity : Co-elution with compounds like phytol ( ) or diisooctyl phthalate ( ) can confound bioactivity assays.
- Experimental models : Activity against LPS-induced tumor necrosis factor (TNF-α) inhibition ( ) vs. p53 pathway modulation requires cell-type-specific validation. Standardized bioassays (e.g., TNF-α ELISA, p53 reporter systems) and orthogonal analytical validation (e.g., LC-MS/MS) are recommended .
Q. What challenges exist in isolating this compound from natural sources?
Extraction from cyanobacterial or fungal matrices (e.g., Cordyceps militaris) is complicated by co-occurring lipids such as linoleic acid esters and trilinolein. Sequential fractionation using normal-phase chromatography and silver-ion solid-phase extraction (Ag⁺-SPE) can enrich cis-monounsaturated FAMEs .
Q. How does the stereochemistry of the C10 double bond influence its biological and physicochemical properties?
The cis configuration increases membrane fluidity compared to trans isomers, as shown in bacterial membrane studies. Computational modeling (e.g., molecular dynamics simulations) can predict interactions with lipid bilayers or enzymes like fatty acid desaturases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
